molecular formula C10H11BrO2 B2958564 Methyl 3-bromo-2-phenylpropanoate CAS No. 99070-19-6

Methyl 3-bromo-2-phenylpropanoate

Cat. No.: B2958564
CAS No.: 99070-19-6
M. Wt: 243.1
InChI Key: LJKQRNDCJLRTCJ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-phenylpropanoate is an organic compound with the molecular formula C10H11BrO2 It is a brominated ester that features a phenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-phenylpropanoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-phenylpropanoate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-bromo-2-phenylpropanoate is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-phenylpropanoate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. The ester moiety can undergo hydrolysis or reduction, leading to the formation of alcohols or carboxylic acids. These reactions are facilitated by the presence of specific catalysts and reagents that target the molecular structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-2-phenylpropanoate is unique due to its specific bromination pattern and ester functionality, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for targeted modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 3-bromo-2-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKQRNDCJLRTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CBr)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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